molecular formula C11H10N2S B182950 4-Methyl-6-phenylpyrimidine-2-thiol CAS No. 27955-44-8

4-Methyl-6-phenylpyrimidine-2-thiol

Cat. No. B182950
CAS RN: 27955-44-8
M. Wt: 202.28 g/mol
InChI Key: LWQVDRQQNNUJRO-UHFFFAOYSA-N
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Description

“4-Methyl-6-phenylpyrimidine-2-thiol” is a chemical compound with the molecular formula C11H10N2S . It has a molecular weight of 202.28 . .


Molecular Structure Analysis

The InChI code for “4-Methyl-6-phenylpyrimidine-2-thiol” is 1S/C11H10N2S/c1-8-7-10 (13-11 (14)12-8)9-5-3-2-4-6-9/h2-7H,1H3, (H,12,13,14) . This indicates that the compound contains a pyrimidine ring with a methyl group at the 4th position and a phenyl group at the 6th position.


Physical And Chemical Properties Analysis

“4-Methyl-6-phenylpyrimidine-2-thiol” is a powder that is stored at room temperature . It has a melting point of 202-204°C .

Scientific Research Applications

Application 1: Antitrypanosomal and Antiplasmodial Activities

  • Summary of the Application : 4-Methyl-6-phenylpyrimidine-2-thiol derivatives have been studied for their potential antitrypanosomal and antiplasmodial activities. These compounds were tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application or Experimental Procedures : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity. The influence of the structural modifications on these activities is discussed .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methyl-4-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQVDRQQNNUJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352901
Record name 4-methyl-6-phenylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-phenylpyrimidine-2-thiol

CAS RN

27955-44-8
Record name 4-methyl-6-phenylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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